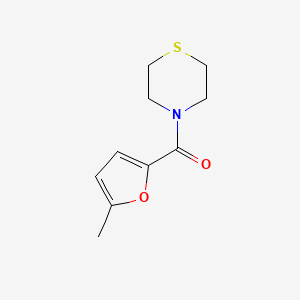
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a thiomorpholine derivative that has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been reported to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone in lab experiments is its potential to exhibit a wide range of biological activities. This compound may be useful in the development of new therapeutic agents for various diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research of (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new derivatives of this compound with improved biological activity and pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone is a multi-step process that involves the reaction of furfurylamine with chloroacetic acid to form N-(furan-2-ylmethyl)glycine. This intermediate is then reacted with thioacetic acid to form N-(furan-2-ylmethyl)thioacetamide. The final step involves the reaction of N-(furan-2-ylmethyl)thioacetamide with morpholine in the presence of a base to form (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5-methylfuran-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-2-3-9(13-8)10(12)11-4-6-14-7-5-11/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKKNJHKQCWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



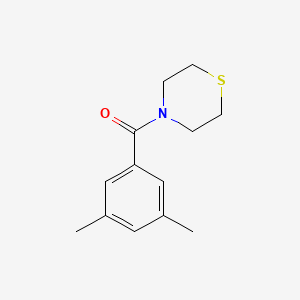

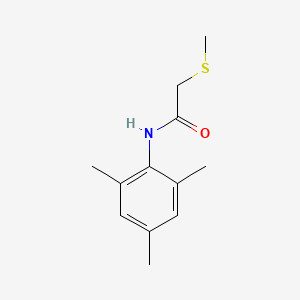
![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
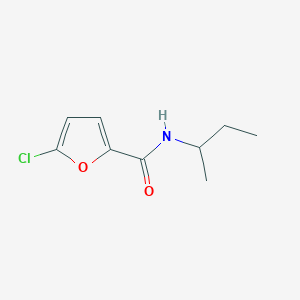

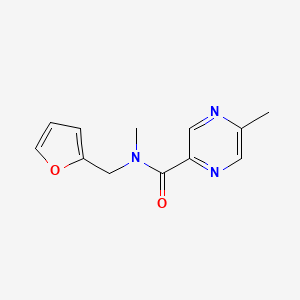
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
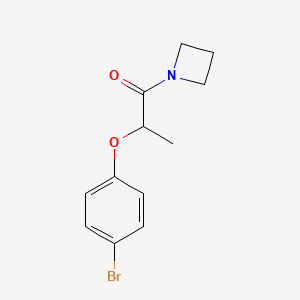
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)